帕瑞昔布
描述
Parecoxib is a water-soluble and injectable prodrug of valdecoxib, marketed under the brand name Dynastat in the European Union . It is a selective cyclooxygenase-2 (COX-2) inhibitor, used primarily for the short-term management of perioperative pain . Parecoxib is part of the same category as other COX-2 inhibitors like celecoxib and rofecoxib .
科学研究应用
化学
在化学领域,帕瑞昔布因其独特的结构和反应活性而受到研究。 它作为开发具有改善的疗效和安全性特征的新型 COX-2 抑制剂的模型化合物 .
生物学
在生物学上,帕瑞昔布用于研究 COX-2 在炎症和疼痛中的作用。 它有助于研究人员了解 COX-2 抑制的分子机制及其对前列腺素合成的影响 .
医学
在医学上,帕瑞昔布用于围手术期疼痛的短期管理。它特别适用于不能服用口服药物的患者。 临床试验已证明其在减少术后疼痛和阿片类药物使用方面的有效性 .
工业
在制药行业,帕瑞昔布被用作开发新型镇痛剂的参考化合物。 其可注射形式使其成为手术环境中疼痛管理的宝贵工具 .
作用机制
帕瑞昔布是一种前药,在体内迅速转化为瓦尔德考昔布。瓦尔德考昔布选择性抑制 COX-2 酶,该酶负责产生促炎前列腺素。 通过抑制 COX-2,帕瑞昔布可以减少炎症和疼痛,而不会影响 COX-1 酶,从而保护胃肠道 .
生化分析
Biochemical Properties
It acts as an inhibitor of this enzyme . The interaction between Parecoxib and COX-2 plays a crucial role in its function as a pain reliever .
Cellular Effects
Parecoxib has been observed to cause a significant decrease in cellular growth . In a study on primary cultures of keloid fibroblasts, treatment with Parecoxib caused a significant decrease in cellular growth from 24 hours onwards . Moreover, at 72 hours, Parecoxib significantly reduced cellular vitality .
Molecular Mechanism
Parecoxib is a prodrug of valdecoxib, which is a selective COX-2 inhibitor . Cyclooxygenase is responsible for the generation of prostaglandins . By inhibiting COX-2, Parecoxib reduces the biosynthesis of prostaglandins, thereby relieving pain and inflammation .
Temporal Effects in Laboratory Settings
There is no evidence to limit the duration of usage for Parecoxib in the palliative setting . Evidence of Parecoxib use in a non-palliative setting has been based on short-term usage in the acute setting (less than 7 days) .
Metabolic Pathways
Parecoxib is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolic process occurs in the liver .
Transport and Distribution
As Parecoxib is a water-soluble and injectable prodrug , it can be administered intravenously or intramuscularly . This allows for rapid distribution throughout the body.
准备方法
合成路线和反应条件
帕瑞昔布钠的制备涉及多个步骤。最初,3,4-二苯基-5-甲基异恶唑被用作原料。该化合物经磺化和氨解反应合成瓦尔德考昔布。 随后,通过丙酰化和成盐制备目标产物帕瑞昔布钠 .
工业生产方法
在工业环境中,帕瑞昔布钠是通过将 5-甲基-3,4-苯基苯并异恶唑加入装有二氯甲烷的反应瓶中来合成的。将混合物冷却至 -5°C,并滴加氯磺酸,同时保持温度低于 5°C。然后将反应混合物加热至 35°C,并在该温度下反应 10 小时。 使用薄层色谱 (TLC) 监测反应,产物通过过滤和重结晶分离 .
化学反应分析
反应类型
帕瑞昔布经历多种化学反应,包括:
氧化: 帕瑞昔布可以被氧化形成瓦尔德考昔布。
还原: 由于其稳定的结构,帕瑞昔布的还原反应并不常见。
取代: 帕瑞昔布可以发生取代反应,特别是涉及其磺酰基和异恶唑基。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 卤素和亲核试剂等试剂在受控条件下用于实现取代反应。
主要产品
帕瑞昔布氧化形成的主要产物是瓦尔德考昔布。取代反应可以根据所用试剂产生不同的衍生物。
相似化合物的比较
类似化合物
塞来昔布: 另一种用于疼痛和炎症的 COX-2 抑制剂。
罗非昔布: 一种因心血管风险而从市场上撤下的 COX-2 抑制剂。
依托考昔布: 一种具有类似作用机制但药代动力学特性不同的 COX-2 抑制剂。
卢马瑞考昔布: 一种用于疼痛管理的高选择性 COX-2 抑制剂.
独特性
帕瑞昔布的独特性在于其可注射形式,使其适用于口服给药不可行的围手术期疼痛管理。 其迅速转化为瓦尔德考昔布确保了快速起效,在手术环境中提供了有效的疼痛缓解 .
属性
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044229 | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-84-7 | |
Record name | Parecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。